![molecular formula C13H15N3O B2700278 (2Z)-3-[4-(dimethylamino)phenyl]-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile CAS No. 339278-27-2](/img/structure/B2700278.png)
(2Z)-3-[4-(dimethylamino)phenyl]-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z)-3-[4-(dimethylamino)phenyl]-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile is an organic compound that belongs to the class of nitriles This compound features a dimethylamino group attached to a phenyl ring, which is further connected to a propenenitrile moiety The presence of a methoxyimino group adds to its structural complexity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[4-(dimethylamino)phenyl]-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile typically involves multi-step organic reactions. One common method might include:
Starting Materials: The synthesis could start with 4-(dimethylamino)benzaldehyde.
Formation of the Propenenitrile Moiety: This can be achieved through a Knoevenagel condensation reaction with malononitrile.
Introduction of the Methoxyimino Group: The methoxyimino group can be introduced via an oximation reaction using methoxyamine hydrochloride under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
化学反应分析
Types of Reactions
(2Z)-3-[4-(dimethylamino)phenyl]-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides.
Reduction: Reduction reactions could convert the nitrile group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl ring or the nitrile group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents or nucleophiles like sodium methoxide (NaOMe).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives or ethers.
科学研究应用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Probes: Utilized in the development of probes for studying biological systems.
Medicine
Pharmaceuticals: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of (2Z)-3-[4-(dimethylamino)phenyl]-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile would depend on its specific application. For instance:
Biological Activity: It may interact with specific enzymes or receptors, modulating their activity.
Catalytic Activity: It could act as a ligand, coordinating with metal centers to facilitate catalytic processes.
相似化合物的比较
Similar Compounds
(2Z)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile: Lacks the methoxyimino group.
(2Z)-3-[4-(methoxy)phenyl]-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile: Contains a methoxy group instead of a dimethylamino group.
Uniqueness
Structural Features: The combination of the dimethylamino and methoxyimino groups in (2Z)-3-[4-(dimethylamino)phenyl]-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile provides unique electronic and steric properties.
Reactivity: The presence of both electron-donating and electron-withdrawing groups can influence its reactivity in various chemical reactions.
属性
IUPAC Name |
(Z)-3-[4-(dimethylamino)phenyl]-2-[(E)-methoxyiminomethyl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-16(2)13-6-4-11(5-7-13)8-12(9-14)10-15-17-3/h4-8,10H,1-3H3/b12-8+,15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKZRVJXNRLQJK-AMHPPWGGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C=NOC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C(/C=N/OC)\C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
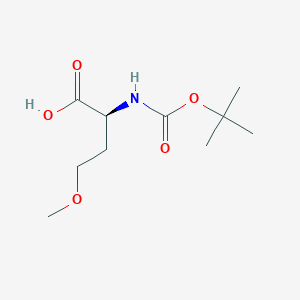
![3-[(2-hydroxyethyl)thio]-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carbonitrile](/img/structure/B2700198.png)
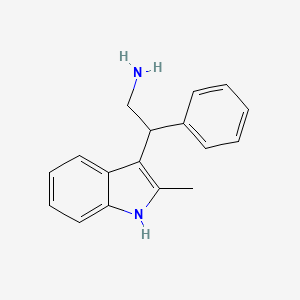
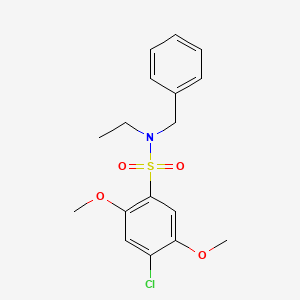
![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide](/img/structure/B2700203.png)
![2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-[(1-hydroxycyclobutyl)methyl]acetamide](/img/structure/B2700204.png)
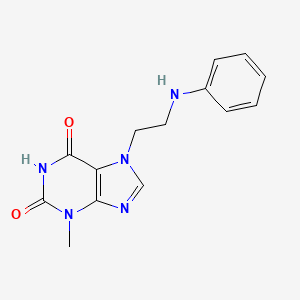
![3,4-Dichloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide](/img/structure/B2700209.png)
![1-[(Naphthalen-1-yl)methyl]-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2700210.png)
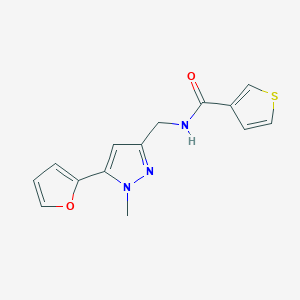
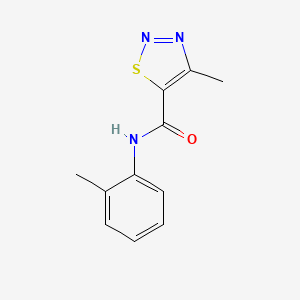
![Tert-butyl[(2,5-dimethoxyphenyl)methyl]amine](/img/structure/B2700214.png)
![4-methyl-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2700215.png)
![N-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE](/img/structure/B2700217.png)
